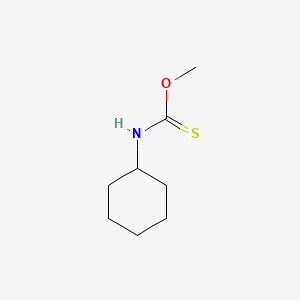
O-Methyl cyclohexylthiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Methyl cyclohexylthiocarbamate is an organosulfur compound belonging to the thiocarbamate family. Thiocarbamates are sulfur analogues of carbamates and are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound is characterized by the presence of a thiocarbamate functional group, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: O-Methyl cyclohexylthiocarbamate can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with carbon disulfide to form cyclohexyl isothiocyanate, which is then reacted with methanol to yield this compound. The reaction conditions typically involve moderate temperatures and the use of a catalyst to facilitate the process.
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: O-Methyl cyclohexylthiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbamate group to a thiol or an amine.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiocarbamates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
O-Methyl cyclohexylthiocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals due to its ability to inhibit specific enzyme systems in plants and pests.
Wirkmechanismus
The mechanism of action of O-Methyl cyclohexylthiocarbamate involves the inhibition of metal-dependent and sulfhydryl enzyme systems. This inhibition disrupts essential biochemical pathways in target organisms, leading to their death or reduced activity. The compound’s molecular targets include enzymes involved in cellular respiration and detoxification processes.
Vergleich Mit ähnlichen Verbindungen
Thiobencarb: Another thiocarbamate used as a herbicide.
Molinate: A thiocarbamate herbicide with similar applications.
Cycloate: Used in agriculture for weed control.
Uniqueness: O-Methyl cyclohexylthiocarbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its broad spectrum of applications make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
65351-52-2 |
|---|---|
Molekularformel |
C8H15NOS |
Molekulargewicht |
173.28 g/mol |
IUPAC-Name |
O-methyl N-cyclohexylcarbamothioate |
InChI |
InChI=1S/C8H15NOS/c1-10-8(11)9-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,9,11) |
InChI-Schlüssel |
MZKGRHHYVSYXOR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=S)NC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




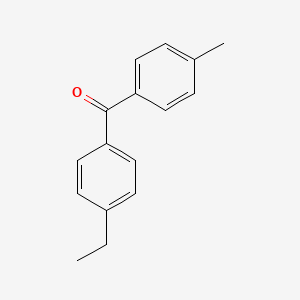
![1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene](/img/structure/B14488199.png)
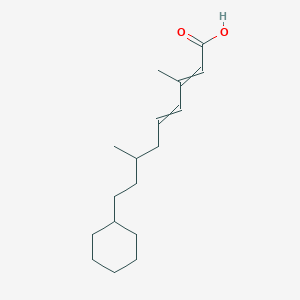



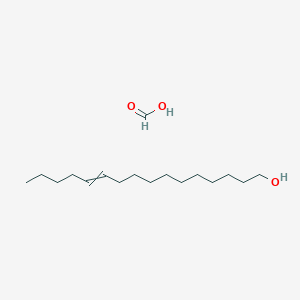
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-2-yl)methanone]](/img/structure/B14488236.png)
![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)
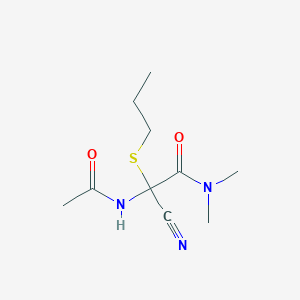
![5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14488255.png)
![Fluoro(trimethyl)[(trimethyl-lambda~5~-phosphanylidene)methyl]-lambda~5~-phosphane](/img/structure/B14488257.png)
